2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-N-[(3-methoxyphenyl)methyl]acetamide
Description
This compound belongs to the acetamide class, featuring a pyridazine core substituted with a furan-2-yl group at the 6-position and a sulfanyl group at the 3-position. The acetamide moiety is further modified with a 3-methoxybenzyl group (N-substituent), which confers unique electronic and steric properties. Such structural attributes are critical for interactions with biological targets, particularly in anti-inflammatory or anti-exudative applications, as suggested by related compounds .
Properties
IUPAC Name |
2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-N-[(3-methoxyphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c1-23-14-5-2-4-13(10-14)11-19-17(22)12-25-18-8-7-15(20-21-18)16-6-3-9-24-16/h2-10H,11-12H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLILCSKBJIYKGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)CSC2=NN=C(C=C2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-N-[(3-methoxyphenyl)methyl]acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridazine ring, followed by the introduction of the furan ring and the sulfanyl group. The final step involves the acetamide formation.
Pyridazine Ring Formation: The pyridazine ring can be synthesized by reacting hydrazine with a suitable dicarbonyl compound under acidic conditions.
Furan Ring Introduction: The furan ring can be introduced via a cyclization reaction involving a suitable precursor.
Sulfanyl Group Addition: The sulfanyl group is typically added through a nucleophilic substitution reaction.
Acetamide Formation: The final step involves the reaction of the intermediate compound with 3-methoxybenzylamine to form the acetamide moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the pyridazine ring, potentially leading to the formation of dihydropyridazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the sulfanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Dihydropyridazine derivatives.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in the development of new materials and catalysts.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its structure suggests it may interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer effects, although further research is needed to confirm these properties.
Industry
In the industrial sector, the compound can be used in the synthesis of advanced materials, including polymers and nanomaterials. Its unique chemical properties make it suitable for applications in electronics, coatings, and other high-performance materials.
Mechanism of Action
The mechanism of action of 2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-N-[(3-methoxyphenyl)methyl]acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its pyridazine and furan rings. These interactions may modulate various biological pathways, leading to its observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyridazine-Based Acetamides
Key analogues include:
(a) 2-[6-(Furan-2-yl)pyridazin-3-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide
- Structural Difference : The N-substituent here is a 3-(trifluoromethyl)phenyl group instead of 3-methoxybenzyl.
- Impact : The electron-withdrawing CF₃ group may enhance metabolic stability but reduce solubility compared to the methoxy group in the target compound .
(b) 2-(4-Fluorophenyl)-N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)acetamide
- Structural Difference : The sulfanyl (-S-) linker is replaced with an ether (-O-) group, and the N-substituent is a 2-(pyridazin-3-yloxy)ethyl chain.
Table 1: Comparison of Pyridazine-Based Acetamides
| Compound Name | N-Substituent | Linker | Molecular Weight | Key Properties |
|---|---|---|---|---|
| Target Compound | 3-Methoxybenzyl | Sulfanyl | ~355 (estimated) | Balanced lipophilicity |
| 2-[6-(Furan-2-yl)pyridazin-3-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide | 3-Trifluoromethylphenyl | Sulfanyl | 395.3 (reported) | High metabolic stability |
| 2-(4-Fluorophenyl)-N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)acetamide | 2-(Pyridazin-3-yloxy)ethyl | Ether | 341.3 | Reduced electron density |
Furan-Containing Acetamides with Anti-Exudative Activity
Several furan-acetamide hybrids exhibit anti-inflammatory properties:
(a) 2-((4-Amino-5-(Furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides
Table 2: Anti-Exudative Activity of Furan-Acetamide Derivatives
Substituent Effects on Physicochemical Properties
- Methoxy vs. Halogen Substituents : The 3-methoxy group in the target compound improves solubility relative to halogenated analogues (e.g., 4-fluorophenyl in ). However, halogen substituents (e.g., CF₃ in ) may enhance membrane permeability .
- Crystal Structure Insights : Related acetamides, such as N-(4,6-dimethoxypyrimidin-2-yl) derivatives, exhibit decomposition temperatures near 160°C, suggesting moderate thermal stability for the target compound .
Biological Activity
The compound 2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-N-[(3-methoxyphenyl)methyl]acetamide is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C₁₈H₁₇N₃O₃S , with a molecular weight of approximately 357.41 g/mol . The structure features a pyridazine ring fused with a furan moiety and linked to an acetamide group, which is crucial for its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes.
- Receptor Modulation : It can interact with various receptors, leading to altered signaling pathways that modulate physiological responses.
- Antimicrobial Activity : Studies have shown that similar compounds exhibit significant antimicrobial properties, suggesting potential efficacy against bacterial strains.
Antimicrobial Activity
Recent studies have demonstrated that compounds structurally related to this compound exhibit notable antimicrobial properties. For instance:
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| Compound A | 15.625 - 62.5 | Staphylococcus aureus |
| Compound B | 31.108 - 62.216 | Enterococcus species |
| Compound C | 0.381 | MRSA |
These results indicate that the compound may possess bactericidal properties, particularly against Gram-positive bacteria, which are often resistant to conventional antibiotics .
Cytotoxicity
In addition to its antimicrobial effects, the cytotoxicity of the compound has been evaluated in various cancer cell lines. Preliminary findings suggest that it may induce apoptosis in certain cancer cells while exhibiting lower toxicity towards normal cells, making it a candidate for further investigation in cancer therapy.
Case Studies
A recent study focused on the synthesis and biological evaluation of related compounds demonstrated that modifications in the substituents significantly impacted their biological activities. For instance, altering the methoxy group on the phenyl ring enhanced antimicrobial efficacy against resistant strains .
Future Directions
Ongoing research aims to elucidate the detailed mechanisms through which this compound exerts its biological effects. Further studies are needed to explore:
- Structure-Activity Relationships (SAR) : Understanding how different functional groups affect activity.
- In Vivo Efficacy : Evaluating the therapeutic potential in animal models.
- Mechanistic Studies : Investigating specific molecular targets and pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
